(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE
Description
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzothiophene core substituted with dichloro groups and a piperazine moiety linked to an isoxazole ring
Properties
IUPAC Name |
[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-10-15(11(2)27-22-10)18(25)23-5-7-24(8-6-23)19(26)17-16(21)13-4-3-12(20)9-14(13)28-17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUVZEBMTSNHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents.
Introduction of Dichloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the dichloro substituents.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where piperazine derivatives react with the benzothiophene core.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving appropriate nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.
Scientific Research Applications
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- 3,6-Dichlorobenzothiophene-2-carboxylic acid
Uniqueness
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE stands out due to its combination of a benzothiophene core with dichloro substituents and a piperazine-linked isoxazole ring
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
